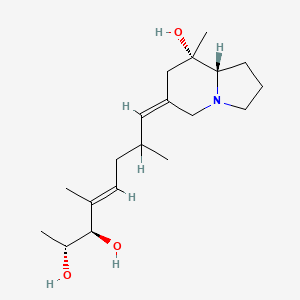
Pumiliotoxin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pumiliotoxin B is a natural product found in Oophaga pumilio, Pseudophryne coriacea, and other organisms with data available.
科学的研究の応用
Pharmacological Properties
Cardiotonic Activity
PTX-B exhibits potent cardiotonic effects, significantly increasing the force and rate of cardiac contractions. In studies involving guinea pig atrial strips, PTX-B was shown to enhance contractility by 3- to 5-fold at concentrations around 3 µM, with half-maximal effects observed at approximately 6 µM . This suggests that PTX-B may be useful in developing treatments for heart failure or other cardiac conditions where increased contractility is desired.
Myotonic Activity
In addition to its cardiotonic properties, PTX-B also demonstrates myotonic activity. It has been observed to increase sodium influx in neuronal tissues, particularly when combined with scorpion venom, which enhances its effects on sodium channels . This mechanism could have implications for understanding muscle excitability and potential treatments for myopathies.
Neurobiology
PTX-B has been utilized in neurobiological studies to investigate its effects on neurotransmitter release and neuronal excitability. For instance, it was found to decrease the density of neuropeptide Y-immunoreactive fibers in mouse vas deferens preparations, indicating a modulatory role on neuropeptide release . Additionally, electrophysiological studies revealed that PTX-B could induce spontaneous discharges in hippocampal slices, highlighting its potential as a tool for exploring synaptic transmission mechanisms .
Insecticidal Properties
Emerging research has explored the insecticidal properties of PTX-B and related compounds. For example, studies indicated that PTX derivatives exhibit toxicity against larvae of the tobacco budworm (Heliothis virescens), with significant effects at low concentrations . This suggests potential applications in pest control and agricultural biopesticides.
Case Studies
特性
CAS番号 |
67016-65-3 |
|---|---|
分子式 |
C19H33NO3 |
分子量 |
323.5 g/mol |
IUPAC名 |
(E,2R,3R,8Z)-8-[(8S,8aS)-8-hydroxy-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-6-ylidene]-4,7-dimethyloct-4-ene-2,3-diol |
InChI |
InChI=1S/C19H33NO3/c1-13(7-8-14(2)18(22)15(3)21)10-16-11-19(4,23)17-6-5-9-20(17)12-16/h8,10,13,15,17-18,21-23H,5-7,9,11-12H2,1-4H3/b14-8+,16-10-/t13?,15-,17+,18-,19+/m1/s1 |
InChIキー |
WDSCDQQQRGGVPJ-AQABUGPSSA-N |
SMILES |
CC(CC=C(C)C(C(C)O)O)C=C1CC(C2CCCN2C1)(C)O |
異性体SMILES |
C[C@H]([C@@H](/C(=C/CC(C)/C=C\1/C[C@]([C@@H]2CCCN2C1)(C)O)/C)O)O |
正規SMILES |
CC(CC=C(C)C(C(C)O)O)C=C1CC(C2CCCN2C1)(C)O |
同義語 |
pumiliotoxin B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















